molecular formula C13H13N3O2 B14474531 Ethyl 2-azido-5-phenylpenta-2,4-dienoate CAS No. 65117-56-8

Ethyl 2-azido-5-phenylpenta-2,4-dienoate

Cat. No.: B14474531
CAS No.: 65117-56-8
M. Wt: 243.26 g/mol
InChI Key: KDTXTHOJBTYFAR-UHFFFAOYSA-N
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Description

Ethyl 2-azido-5-phenylpenta-2,4-dienoate is a chemical compound known for its unique structure and reactivity. It is an azido ester derivative of a conjugated diene, which makes it an interesting subject for various chemical reactions and applications. The presence of both azido and ester functional groups in its structure allows it to participate in a wide range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azido-5-phenylpenta-2,4-dienoate typically involves the reaction of ethyl azidoacetate with an appropriate aldehyde under controlled conditions. One common method involves the use of sodium metal in methanol at low temperatures to facilitate the reaction . The reaction mixture is then worked up and purified to obtain the desired product.

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-5-phenylpenta-2,4-dienoate undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

    Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine.

Common Reagents and Conditions

    Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

Major Products Formed

    Triazoles: From cycloaddition reactions.

    Substituted Esters: From nucleophilic substitution.

    Amines: From reduction of the azido group.

Scientific Research Applications

Ethyl 2-azido-5-phenylpenta-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-azido-5-phenylpenta-2,4-dienoate involves the reactivity of its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-azido-5-phenylpenta-2,4-dienoate is unique due to the combination of its azido and ester functional groups along with the conjugated diene structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various applications .

Properties

CAS No.

65117-56-8

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-azido-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)12(15-16-14)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3

InChI Key

KDTXTHOJBTYFAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=CC1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

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